2-Thiazolamine, 4-(3-phenyltricyclo[3.3.1.13,7]dec-1-yl)-
Description
The compound 2-Thiazolamine, 4-(3-phenyltricyclo[3.3.1.1³,⁷]dec-1-yl)- features a thiazole ring substituted with an amine group at position 2 and a tricyclo[3.3.1.1³,⁷]decane (adamantane) moiety bearing a phenyl group at position 3. The adamantane core is a rigid, lipophilic structure known for enhancing metabolic stability and membrane permeability in medicinal chemistry .
Properties
CAS No. |
937619-21-1 |
|---|---|
Molecular Formula |
C19H22N2S |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
4-(3-phenyl-1-adamantyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H22N2S/c20-17-21-16(11-22-17)19-9-13-6-14(10-19)8-18(7-13,12-19)15-4-2-1-3-5-15/h1-5,11,13-14H,6-10,12H2,(H2,20,21) |
InChI Key |
YATFCTKXQBUNBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CSC(=N4)N)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Thiazolamine, 4-(3-phenyltricyclo[3.3.1.13,7]dec-1-yl)- can be achieved through various synthetic routes. One common method involves the reaction of a thiazole derivative with a tricyclo[3.3.1.13,7]dec-1-yl precursor under specific conditions. The reaction typically requires a catalyst and may involve multiple steps to ensure the correct formation of the desired product. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and advanced purification techniques .
Chemical Reactions Analysis
2-Thiazolamine, 4-(3-phenyltricyclo[3.3.1.13,7]dec-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Thiazolamine, 4-(3-phenyltricyclo[3.3.1.13,7]dec-1-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-Thiazolamine, 4-(3-phenyltricyclo[3.3.1.13,7]dec-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Key Differences and Implications:
Substituent Effects :
- The 3-phenyladamantane group in the target compound increases steric bulk and lipophilicity compared to the methyl or unsubstituted adamantane analogs. This could enhance binding to hydrophobic protein pockets or reduce aqueous solubility .
- The methyl group in the analog (CAS 201992-89-4) reduces molecular weight (248.39 g/mol) and may improve solubility relative to the phenyl derivative.
Crystallographic Behavior :
- Rigid adamantane derivatives often form ordered crystal structures. Tools like SHELXL and WinGX () are critical for resolving conformational differences caused by substituents. For example, the phenyl group may induce distinct packing patterns due to planar aromatic interactions .
Synthetic Utility: The target compound’s phenyladamantane-thiazolamine structure could serve as a precursor for complex heterocycles, as seen in , where thiazolamine derivatives are functionalized with coumarin and pyrimidinone groups . The phenyl group may influence reactivity in subsequent coupling or cyclization reactions.
Research Findings and Gaps
- Structural Studies : While crystallographic data for the target compound are absent in the evidence, analogs like 2-Thiazolamine, 5-methyl-4-tricyclo[3.3.1.1³,⁷]dec-1-yl (CAS 201992-89-4) have well-defined molecular weights and formulas . Computational modeling or experimental studies using SHELX programs could elucidate bond angles and torsional strain introduced by the phenyl group .
- Biological Relevance : Adamantane-thiazolamine hybrids are unexplored in the provided evidence, but adamantane itself is a common motif in antiviral and CNS-targeting drugs. The phenyl substitution could modulate bioactivity, though pharmacological data are needed.
Biological Activity
2-Thiazolamine, 4-(3-phenyltricyclo[3.3.1.13,7]dec-1-yl)- is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data tables that highlight its efficacy and mechanisms of action.
- Molecular Formula : C16H23N3S
- Molecular Weight : 283.44 g/mol
- CAS Number : 937619-21-1
Biological Activity Overview
The biological activity of 2-thiazolamine derivatives has been extensively studied, particularly their interactions with various biological targets. This compound is noted for its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
The mechanism by which 2-thiazolamine exerts its biological effects often involves:
- Acetylcholinesterase Inhibition : Compounds in this class have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, enhancing neurotransmission and potentially improving cognitive functions.
Research Findings
Recent studies have evaluated the biological activity of various thiazole derivatives, including those similar to 2-thiazolamine. Here are some key findings:
- Inhibitory Activity Against Acetylcholinesterase :
- Antifungal Properties :
- Molecular Docking Studies :
Case Study 1: Acetylcholinesterase Inhibition
In a study focused on synthesizing and evaluating thiazole derivatives, a compound similar to 2-thiazolamine was found to inhibit AChE effectively, with a notable binding affinity confirmed through molecular docking simulations. The study highlighted how structural modifications influenced the inhibitory potency.
Case Study 2: Antifungal Activity
Another investigation into thiazole derivatives revealed that certain compounds exhibited significant antifungal properties against Candida species. The study utilized a modified EUCAST protocol to assess efficacy, demonstrating that specific structural features enhanced antifungal activity.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
